molecular formula C16H27NO4 B8207970 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate

Cat. No.: B8207970
M. Wt: 297.39 g/mol
InChI Key: NGHBEHJEHGYVLC-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a hex-5-yn-1-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with hex-5-yn-1-ylamine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Solvent: Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the specific biological context. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical effects.

Comparison with Similar Compounds

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

    tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate: Another carbamate with a different alkyl group.

    tert-Butyl N-[(tert-butoxy)carbonyl]-N-phenylcarbamate: A carbamate with an aromatic group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-hex-5-ynyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-8-9-10-11-12-17(13(18)20-15(2,3)4)14(19)21-16(5,6)7/h1H,9-12H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHBEHJEHGYVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCC#C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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